Cas no 779341-22-9 (3-(4-Cbz-Aminophenyl)phenol)
3-(4-Cbz-Aminophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Cbz-Aminophenyl)phenol
- 779341-22-9
- BS-29574
- MFCD18313068
- 3-(4-Cbz-Aminopheny)phenol
- EN300-7375035
- benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate
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- MDL: MFCD18313068
- Inchi: 1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23)
- InChI Key: MLMGFVWWMWEJSH-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)C1C=CC=C(C=1)O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 319.12084340Da
- Monoisotopic Mass: 319.12084340Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 58.6Ų
3-(4-Cbz-Aminophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A605430-100mg |
3-(4-Cbz-Aminophenyl)phenol |
779341-22-9 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A605430-250mg |
3-(4-Cbz-Aminophenyl)phenol |
779341-22-9 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A605430-500mg |
3-(4-Cbz-Aminophenyl)phenol |
779341-22-9 | 500mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A605430-1g |
3-(4-Cbz-Aminophenyl)phenol |
779341-22-9 | 1g |
$ 150.00 | 2023-04-19 | ||
| abcr | AB319063-1 g |
3-(4-Cbz-Aminopheny)phenol; 95% |
779341-22-9 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB319063-5 g |
3-(4-Cbz-Aminopheny)phenol; 95% |
779341-22-9 | 5g |
€450.00 | 2023-04-26 | ||
| Enamine | EN300-7375035-0.05g |
benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
779341-22-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-11 | |
| Enamine | EN300-7375035-0.1g |
benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
779341-22-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-11 | |
| Enamine | EN300-7375035-0.25g |
benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
779341-22-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-11 | |
| Enamine | EN300-7375035-0.5g |
benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
779341-22-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-11 |
3-(4-Cbz-Aminophenyl)phenol Suppliers
3-(4-Cbz-Aminophenyl)phenol Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-(4-Cbz-Aminophenyl)phenol
3-(4-Cbz-Aminophenyl)Phenol: A Comprehensive Overview
3-(4-Cbz-Aminophenyl)Phenol, also known by its CAS number 779341-22-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of phenol, with a unique substitution pattern that imparts distinctive chemical properties. The presence of the CBZ (carbobenzyloxy) group at the para position of the aniline moiety introduces steric and electronic effects that make this compound a valuable tool in synthetic chemistry and drug discovery.
The structure of 3-(4-Cbz-Aminophenyl)Phenol consists of a phenolic ring substituted at the third position with an amino group protected by a CBZ group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions involving the amino group. The compound's dual functionality—phenolic and amino—makes it versatile for various applications, including as intermediates in the synthesis of bioactive molecules and as building blocks in medicinal chemistry.
Recent studies have highlighted the potential of 3-(4-Cbz-Aminophenyl)Phenol in the development of novel therapeutic agents. Researchers have explored its role in modulating cellular signaling pathways, particularly those involving protein kinases. The phenolic group exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, the CBZ-protected amino group allows for controlled release of ammonia under specific conditions, making it a promising candidate for pH-responsive drug delivery systems.
In terms of synthesis, 3-(4-Cbz-Aminophenyl)Phenol can be prepared through several routes, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 4-aminophenol with benzyl chloroformate under basic conditions to introduce the CBZ protecting group. The resulting intermediate can then undergo further functionalization to yield derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
The application of 3-(4-Cbz-Aminophenyl)Phenol extends beyond pharmaceuticals. It has been utilized as a chiral ligand in asymmetric catalysis, demonstrating high enantioselectivity in certain reactions. This property underscores its potential in green chemistry and sustainable synthetic methods. Furthermore, its ability to form stable complexes with metal ions has led to its investigation as a candidate for metalloenzyme mimics.
In conclusion, 3-(4-Cbz-Aminophenyl)Phenol, CAS number 779341-22-9, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and catalysis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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